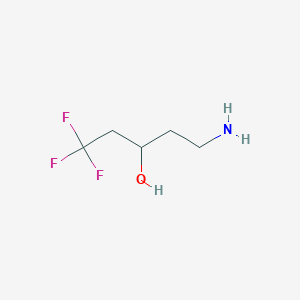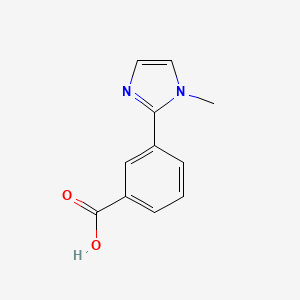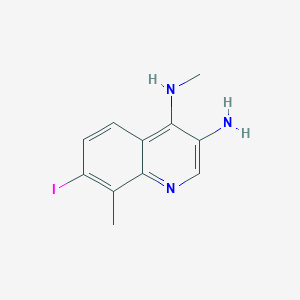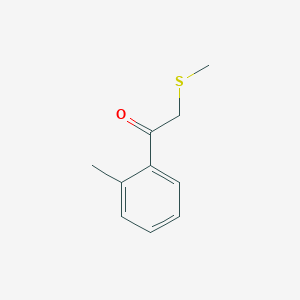
3-Methyl-4-phenylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The presence of both methyl and phenyl groups in the structure of this compound adds to its chemical complexity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . Another method involves the reaction of 4-chlorobutan-1-amine with a strong base, which leads to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of pyrrolidines, including this compound, typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
化学反应分析
Types of Reactions
3-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrrolidines, N-oxides, and other amine derivatives.
科学研究应用
3-Methyl-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. Molecular docking studies have shown that the compound can interact with proteins like Akt, which plays a role in cell signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler structure without the methyl and phenyl groups.
Pyrroline: Contains one double bond in the ring.
Pyrrole: An aromatic compound with two double bonds in the ring.
Uniqueness
3-Methyl-4-phenylpyrrolidin-3-amine is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these groups with the pyrrolidine ring provides a unique scaffold for the development of new drugs and materials .
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
3-methyl-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3 |
InChI 键 |
HTCAHFNSPLFRLK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)






![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)

![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)


